2-Bromo-4-fluoro-3-iodo-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with bromine, fluorine, iodine, and methoxy groups. The reaction conditions often include the use of catalysts such as iron(III) bromide for bromination, and silver(I) fluoride for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) bromide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a substrate or intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-3-iodo-4-methoxybenzene: Similar structure but different substitution pattern.
2-Bromo-1-iodo-4-methoxybenzene: Lacks the fluorine atom, leading to different reactivity and applications.
4-Bromo-2-fluoroanisole: Contains bromine and fluorine but lacks iodine and methoxy group at different positions.
Uniqueness
2-Bromo-4-fluoro-3-iodo-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and in various scientific research applications.
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
3-bromo-1-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
InChI Key |
ZBKGLSRGXKDYBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.